molecular formula C27H24N4O5 B11288546 2-(8-methoxy-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(8-methoxy-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11288546
M. Wt: 484.5 g/mol
InChI Key: QVSVUJYGCDMKII-UHFFFAOYSA-N
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Description

2-{8-METHOXY-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{8-METHOXY-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the methoxy and methyl groups, and finally the attachment of the acetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction: The carbonyl groups in the pyrimido[5,4-b]indole core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{8-METHOXY-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes due to its unique structure.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrimido[5,4-b]indole derivatives, which share the same core structure but differ in the substituents attached to the core These compounds can have different chemical and biological properties, making them useful for comparative studies

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

2-(8-methoxy-5-methyl-2,4-dioxo-3-phenylpyrimido[5,4-b]indol-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C27H24N4O5/c1-29-21-14-13-18(35-2)15-19(21)24-25(29)26(33)31(17-9-5-4-6-10-17)27(34)30(24)16-23(32)28-20-11-7-8-12-22(20)36-3/h4-15H,16H2,1-3H3,(H,28,32)

InChI Key

QVSVUJYGCDMKII-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5

Origin of Product

United States

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